3-[4-(3-bromophenyl)piperazin-1-yl]-N-carbamoylpropanamide
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Overview
Description
3-[4-(3-bromophenyl)piperazin-1-yl]-N-carbamoylpropanamide is a compound that features a piperazine ring substituted with a bromophenyl group and a carbamoylpropanamide moiety. Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-bromophenyl)piperazin-1-yl]-N-carbamoylpropanamide typically involves the reaction of 3-bromophenylpiperazine with a suitable carbamoylating agent. One common method involves the use of carbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-bromophenyl)piperazin-1-yl]-N-carbamoylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
3-[4-(3-bromophenyl)piperazin-1-yl]-N-carbamoylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(3-bromophenyl)piperazin-1-yl]-N-carbamoylpropanamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and uptake. The bromophenyl group may enhance the compound’s binding affinity to these receptors, while the carbamoyl group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Trazodone Related Compound D: 2-{3-[4-(3-bromophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride.
Other Piperazine Derivatives: Compounds with similar piperazine structures but different substituents, such as 4-(4-bromophenyl)piperazine.
Uniqueness
3-[4-(3-bromophenyl)piperazin-1-yl]-N-carbamoylpropanamide is unique due to its specific combination of a bromophenyl group and a carbamoylpropanamide moiety, which may confer distinct biological activities and pharmacokinetic properties compared to other piperazine derivatives .
Properties
IUPAC Name |
3-[4-(3-bromophenyl)piperazin-1-yl]-N-carbamoylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN4O2/c15-11-2-1-3-12(10-11)19-8-6-18(7-9-19)5-4-13(20)17-14(16)21/h1-3,10H,4-9H2,(H3,16,17,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMRNPQAFRELRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC(=O)N)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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